CC-8490

Catalog No.
S548680
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CC-8490

Product Name

CC-8490

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490.

Description

The exact mass of the compound CC-8490 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fundamental Synthesis Cycle

The solid-phase synthesis of CC-8490 follows a standardized four-reaction cycle methodology that has been extensively optimized for phosphorothioate oligonucleotide production [7]. This process involves sequential detritylation, coupling, sulfurization, and failure sequence capping reactions performed on controlled pore glass solid supports [7] [19]. Recent developments have demonstrated that the traditional four-step process can be reduced to a three-reaction cycle by eliminating the standard acetic anhydride capping step, as sulfurization reagent byproducts effectively cap failure sequences [7].

The synthesis begins with 5′-hydroxyl group deprotection using trichloroacetic acid treatment, followed by phosphoramidite coupling activated with tetrazole [19]. The critical sulfurization step converts phosphite triester intermediates to phosphorothioate linkages using specialized reagents such as 3H-1,2-benzodithiole-3-one 1,1-dioxide or Beaucage reagent [7] [8]. This modified approach reduces reagent consumption by approximately 25% and decreases the environmental factor from approximately 2000 to less than 1500 for kilogram-scale synthesis [7].

Optimization Parameters for Enhanced Yield

Contemporary research has identified several key optimization strategies for improving synthesis efficiency and product quality [7] [21]. Extended coupling times, typically 10-15 minutes under anhydrous conditions, have been shown to achieve 97-99% coupling efficiency per cycle [19]. The implementation of excess phosphoramidite reagents and optimized activator concentrations further enhances reaction completeness [21].

Temperature control during synthesis proves critical, with ambient temperature conditions providing optimal balance between reaction efficiency and side product formation [7]. The selection of appropriate sulfurizing agents significantly impacts both yield and stereochemical control, with newer reagent systems demonstrating superior performance compared to traditional elemental sulfur-based approaches [21].

StepReagentsConditionsYield ImpactOptimization Strategy
DetritylationTrichloroacetic acid in dichloromethaneRoom temperature, 1-2 minMinimal loss if optimizedOptimize acid concentration
CouplingPhosphoramidite activated with tetrazole10-15 min, anhydrous conditions97-99% per couplingExtended coupling time, excess reagent
SulfurizationSulfurizing agent (e.g., DDTT, Beaucage reagent)2-3 min, room temperature95-99% conversionSelection of efficient sulfurizing agent
CappingAcetic anhydride1-2 min, room temperaturePrevents n-1 impuritiesCan be eliminated with efficient sulfurization

Stereocontrolled Synthesis Approaches

Recent advances in phosphorothioate synthesis have focused on achieving stereocontrol at the phosphorus center [21] [24]. The development of P(V)-based reagent systems has enabled complete stereocontrol while bypassing traditional P(III) oxidative chemistry [21]. These innovations utilize limonene-derived chiral backbones anchored to oxathiaphospholane sulfide cores, providing exceptional stereochemical control with operational simplicity [21].

Liquid-phase synthesis methodologies have demonstrated particular promise for stereocontrolled oligonucleotide assembly [24]. Using 5′-O-(2-methoxyisopropyl)-protected 2′-deoxynucleosides as chiral P(V)-building blocks, researchers have achieved nearly quantitative coupling efficiencies with greater than 95% purity for each synthesis cycle [24]. This approach yields approximately 80% per synthesis cycle for medium-length oligonucleotides while maintaining precise stereochemical control [24].

Optimization of 2′-Methoxyethyl Ribose Modifications

Chemical Synthesis of 2′-Methoxyethyl Modifications

The incorporation of 2′-methoxyethyl modifications in CC-8490 synthesis requires specialized chemical methodologies that replace the 2′-hydroxyl group in ribose with an O-methoxyethyl moiety [6] [28]. This modification significantly enhances oligonucleotide stability and binding affinity while reducing toxicity profiles [6]. The synthetic approach typically employs aluminum-mediated ring-opening reactions of 2,2′-anhydronucleosides with 2-methoxyethanol under reflux conditions for 48 hours, achieving yields of approximately 55% [28].

Alternative synthetic routes utilize magnesium-catalyzed procedures in methanol systems, though these require careful optimization to prevent unwanted side reactions such as nucleobase iodination [28]. The selection of appropriate protecting group strategies proves crucial for successful 2′-methoxyethyl incorporation, with 5′-O-(2-methoxyisopropyl) groups demonstrating particular utility in stereocontrolled synthesis applications [24].

Impact on Oligonucleotide Properties

The 2′-methoxyethyl modification confers several critical advantages for therapeutic oligonucleotides like CC-8490 [6] [2]. Enhanced nuclease resistance represents the primary benefit, with modified oligonucleotides demonstrating superior stability compared to unmodified and 2′-O-methyl counterparts in biological environments [6]. This increased resistance stems from replacement of the nucleophilic 2′-hydroxyl group, which significantly reduces susceptibility to ribonuclease degradation [6].

Binding affinity improvements constitute another significant advantage, with 2′-methoxyethyl modifications increasing thermodynamic stability of RNA-oligonucleotide duplexes [6]. These modifications enable higher-affinity interactions with target messenger ribonucleic acid sequences while maintaining sequence specificity [2]. The enhanced binding characteristics translate to improved therapeutic efficacy at lower concentrations, reducing potential off-target effects [6].

PropertyStandard Phosphorothioate2′-MOE ModifiedOptimization Benefit
Nuclease ResistanceModerateHighIncreased stability in vivo
RNA Binding AffinityModerateIncreasedEnhanced target binding
Toxicity ProfileHigherDecreasedImproved safety profile
Tissue Half-life2-3 days~7 daysExtended duration of action
Synthesis ComplexityLowerHigherImproved therapeutic index

Analytical Characterization Methods

Characterization of 2′-methoxyethyl-modified oligonucleotides requires specialized analytical approaches due to their unique physicochemical properties [15]. Hydrophilic interaction liquid chromatography has emerged as a preferred method for analyzing these modifications, utilizing polyvinyl alcohol-based stationary phases modified with diol functional groups [15]. This technique enables efficient separation of modified and unmodified species while maintaining compatibility with mass spectrometric detection [15].

The hydrophilicity differences between various ribose modifications significantly influence chromatographic behavior [15]. 2′-methoxyethyl modifications demonstrate lower hydrophilicity compared to standard ribose, resulting in reduced retention times relative to unmodified analogs [15]. This characteristic enables straightforward identification and quantification of modification levels during synthesis optimization [15].

Chromatographic Purification and Yield Optimization Strategies

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents a fundamental purification methodology for CC-8490 and related phosphorothioate oligonucleotides [9] [12]. This technique exploits hydrophobic interactions between oligonucleotides and alkyl-modified silica stationary phases, enabling separation based on hydrophobicity differences [9]. The incorporation of terminal hydrophobic protecting groups enhances retention and selectivity, facilitating efficient purification across diverse oligonucleotide structures [9].

Optimization strategies for reversed-phase purification focus on mobile phase composition, particularly organic modifier concentrations [9]. Acetonitrile gradients prove most effective, with concentrations of 15-25% providing optimal resolution for phosphorothioate species [9]. The method demonstrates broad applicability for various modified oligonucleotide structures while maintaining scalability from analytical to preparative applications [9].

Anion Exchange Chromatography Optimization

Anion exchange chromatography offers superior selectivity for phosphorothioate oligonucleotide purification, particularly for CC-8490 synthesis applications [10] [11]. The technique separates oligonucleotides based on charge density, with longer sequences exhibiting stronger retention on quaternary ammonium-functionalized resins [10]. Recent optimization studies have identified critical parameters for maximizing yield and purity in phosphorothioate purification [23].

Organic solvent addition proves essential for phosphorothioate purification, with acetonitrile concentrations of 20% demonstrating optimal performance [23]. This modification reduces hydrophobic interactions and prevents non-specific binding to the resin matrix [23]. Chaotropic salt selection also impacts purification efficiency, with sodium perchlorate and sodium bromide providing superior results compared to traditional sodium chloride systems [23].

MethodPrincipleTypical YieldPurity AchievedOptimization Strategy
Reversed-Phase HPLCHydrophobic interactions70-85%90-95%Optimize organic modifier (ACN)
Anion Exchange HPLCCharge-based separation65-80%95-98%Use chaotropic salts (NaClO4)
Ion-Pair HPLCIon-pair formation with stationary phase75-90%92-96%Optimize ion-pair reagent concentration
Size ExclusionSize-based separation85-95%85-90%Primarily for desalting

Integrated Multidimensional Purification Approaches

Contemporary purification strategies for CC-8490 synthesis increasingly employ integrated multidimensional chromatographic approaches that combine orthogonal separation mechanisms [11]. These systems utilize sequential anion exchange and ion-pair reversed-phase chromatography without intermediate hold steps, significantly reducing processing time while improving reproducibility [11]. The integrated approach addresses the purity-yield trade-off inherent in single-dimension purification methods [11].

Process optimization in multidimensional systems focuses on buffer compatibility and gradient programming between separation modes [11]. The elimination of desalting steps between chromatographic dimensions reduces sample loss while maintaining separation efficiency [11]. These automated systems demonstrate considerable potential for large-scale oligonucleotide manufacturing, offering improved robustness and reduced operator intervention requirements [11].

Temperature optimization studies reveal minimal benefits for phosphorothioate purification when organic solvents and chaotropic salts are already incorporated [23]. However, elevated temperatures can promote ionic interactions, potentially improving separation of closely related impurities [23]. The optimal purification conditions for phosphorothioate oligonucleotides incorporate 20% acetonitrile, 1 M sodium perchlorate, and ambient temperature operation [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Hui AM, Zhang W, Chen W, Xi D, Purow B, Friedman GC, Fine HA. Agents with selective estrogen receptor (ER) modulator activity induce apoptosis in vitro and in vivo in ER-negative glioma cells. Cancer Res. 2004 Dec 15;64(24):9115-23. PubMed PMID: 15604281.

Explore Compound Types